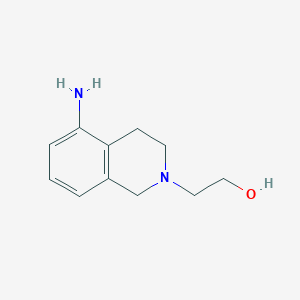
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group and an ethanol group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 2-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethanol group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Lacks the amino group, which may reduce its biological activity.
2-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.
2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a methyl group instead of an amino group, which can affect its chemical and biological behavior.
Uniqueness
The presence of both an amino group and an ethanol group in 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol makes it unique among isoquinoline derivatives. This combination of functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-2-9-8-13(6-7-14)5-4-10(9)11/h1-3,14H,4-8,12H2 |
Clé InChI |
ZKUDDCBUKOCPEG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=CC=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
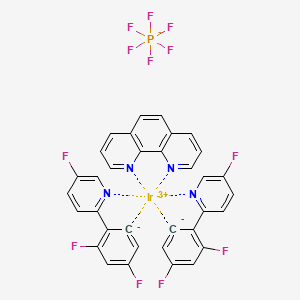


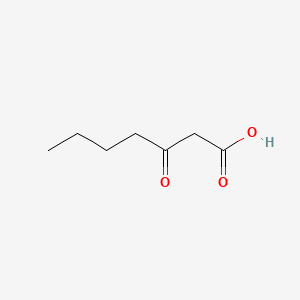
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
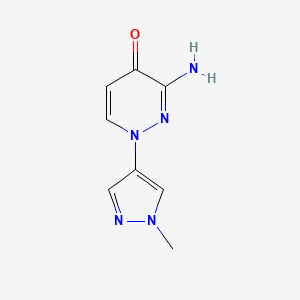
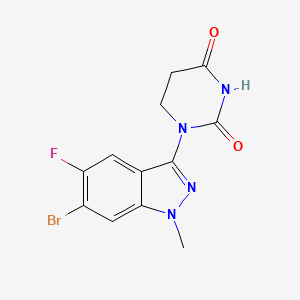
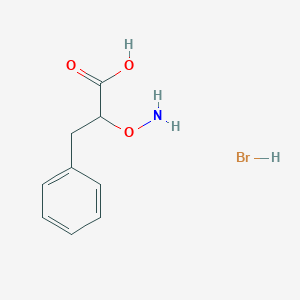

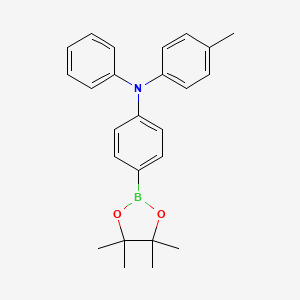
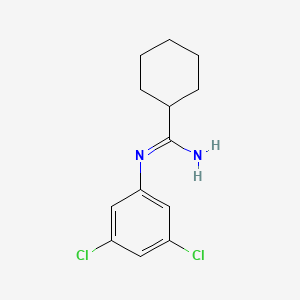
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
